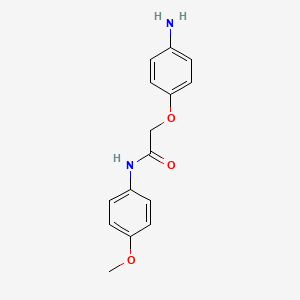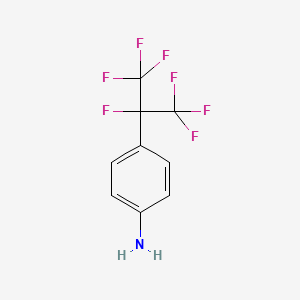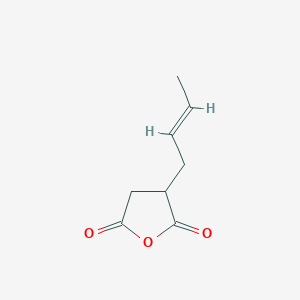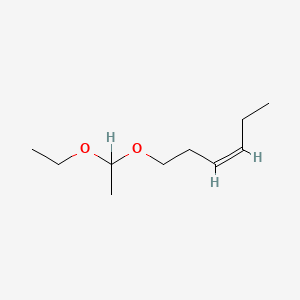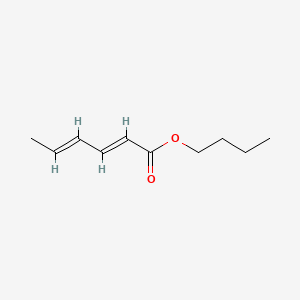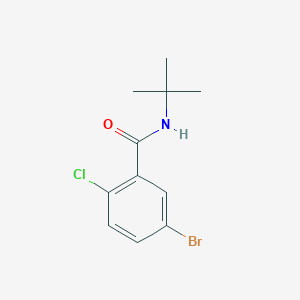
T-Butyl 5-bromo-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“T-Butyl 5-bromo-2-chlorobenzamide” is a chemical compound with the CAS Number: 892018-58-5. It has a molecular weight of 290.59 . The IUPAC name for this compound is 5-bromo-N-(tert-butyl)-2-chlorobenzamide .
Synthesis Analysis
The synthesis of “T-Butyl 5-bromo-2-chlorobenzamide” involves the reaction of 5-bromo-2-chlorobenzoic acid with tert-butylamine in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC).Molecular Structure Analysis
The molecular formula of “T-Butyl 5-bromo-2-chlorobenzamide” is C11H13BrClNO . The InChI code for this compound is 1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
“T-Butyl 5-bromo-2-chlorobenzamide” has a molecular weight of 290.59 . The exact mass of this compound is 288.98700 . .Wissenschaftliche Forschungsanwendungen
Environmental Safety Prediction
T-Butyl 5-bromo-2-chlorobenzamide, as a derivative of 2-Chlorobenzamide, has implications in environmental safety. The prediction model for the level and time of occurrence of peak concentration of 2-Chlorobenzamide, a main degradation product of CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea) in the environment, has been developed and verified with experimental data. This model is crucial as 2-Chlorobenzamide has been identified as a potential carcinogen, affecting the environmental safety of CCU (Lu, Zhou, & Liu, 2004).
Synthesis of Molecular Complexing Agents
Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, crucial for the preparation of metal-complexing molecular rods, have been developed. Compounds like 5-Bromo-2,2'-bipyridine and its derivatives were synthesized through Stille coupling, showing significant potential for applications in complex molecular structures (Schwab, Fleischer, & Michl, 2002).
Antagonistic and Bioactive Compounds
The compound has been used in the synthesis of non-peptide CCR5 antagonists. These compounds exhibit certain bioactivities and are characterized by methods like NMR and MS, indicating their potential in medical research for targeting specific receptors (Bi, 2014), (De-ju, 2014), (De-ju, 2015).
Inhibition of Biofilm Formation
The compound, particularly its derivative (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, was found to inhibit the swarming motility and biofilm formation of Escherichia coli. It did not inhibit growth but significantly reduced biofilm thickness and the number of live cells, suggesting its potential in controlling bacterial biofilms (Ren, Sims, & Wood, 2001).
Safety And Hazards
“T-Butyl 5-bromo-2-chlorobenzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
5-bromo-N-tert-butyl-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFODIGBKSBKHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428960 |
Source


|
| Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butyl 5-bromo-2-chlorobenzamide | |
CAS RN |
892018-58-5 |
Source


|
| Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

